Ethyl Fingolimod Hydrochloride Ethyl Fingolimod Hydrochloride
Brand Name: Vulcanchem
CAS No.: 162361-23-1
VCID: VC0107934
InChI:
SMILES:
Molecular Formula: C₂₁H₃₈ClNO₂
Molecular Weight: 371.98

Ethyl Fingolimod Hydrochloride

CAS No.: 162361-23-1

Cat. No.: VC0107934

Molecular Formula: C₂₁H₃₈ClNO₂

Molecular Weight: 371.98

* For research use only. Not for human or veterinary use.

Ethyl Fingolimod Hydrochloride - 162361-23-1

Specification

CAS No. 162361-23-1
Molecular Formula C₂₁H₃₈ClNO₂
Molecular Weight 371.98

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition and Solubility

Ethyl Fingolimod Hydrochloride is characterized by its molecular formula C₂₁H₃₈ClNO₂, with a molecular weight of 371.99 g/mol . Structurally, it differs from Fingolimod through an ethyl substitution, which may influence its physicochemical behavior.

Solubility Profile:
The compound exhibits limited solubility in aqueous buffers. For optimal dissolution, it is recommended to first dissolve it in ethanol and then dilute with the desired aqueous buffer (e.g., PBS at pH 7.2) . This method achieves a solubility of approximately 0.2 mg/mL in a 1:1 ethanol:PBS solution .

PropertyValue/Description
CAS Number162361-23-1
Molecular FormulaC₂₁H₃₈ClNO₂
Molecular Weight371.99 g/mol
Solubility in EthanolHigh
Solubility in Aqueous BuffersLow (requires ethanol pre-treatment)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Ethyl Fingolimod Hydrochloride involves multi-step reactions, as outlined in patent literature . Key steps include:

  • Starting Material Preparation: The process begins with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, a precursor to Fingolimod derivatives.

  • Ethylation: Introduction of the ethyl group through alkylation or nucleophilic substitution reactions.

  • Hydrochloride Salt Formation: Conversion of the free base to the hydrochloride salt using hydrochloric acid.

  • Purification: Crystallization and filtration to achieve high purity (>99.9% as per HPLC analysis) .

Key Advantages of the Process:

  • Avoidance of column chromatography, reducing production costs and environmental impact .

  • Selective hydrogenation to enrich para-substituted regioisomers, ensuring consistent product quality .

Pharmacological Profile and Mechanisms of Action

S1P Receptor Modulation

Ethyl Fingolimod Hydrochloride, like its parent compound Fingolimod, acts as a prodrug. Upon phosphorylation, it binds to S1P receptors, particularly S1P₁, S1P₃, S1P₄, and S1P₅, leading to receptor internalization and desensitization . This modulation disrupts lymphocyte trafficking, reducing autoimmune inflammation in conditions like multiple sclerosis.

Key Mechanistic Insights:

  • Lymphocyte Sequestration: Phosphorylated Ethyl Fingolimod traps lymphocytes in lymph nodes, preventing their migration to inflammatory sites .

  • Macrophage Polarization: Promotes the anti-inflammatory M2 macrophage phenotype, mitigating CNS inflammation.

  • Cytotoxic T-Cell Suppression: The unphosphorylated form impairs CD8 T-cell function, enhancing therapeutic efficacy in autoimmune diseases.

Analytical Characterization and Quality Control

ParameterSpecification
ColumnReverse-phase C18
Mobile PhaseGradient of organic solvents
Detection WavelengthUV-Vis (e.g., 210 nm)
Resolution>2.0 between main peak and impurities
Purity Threshold>99.5% (HPLC)

Critical Impurities:

  • Heptyl Impurity: A regioisomer formed during synthesis.

  • N-Methyl Impurity: A byproduct of alkylation reactions.

  • Dimethyl Impurity: Arises from incomplete ethylation .

CompoundKey Structural FeaturePrimary Indication
FingolimodNo ethyl groupMultiple sclerosis
SiponimodDifferent side chain (isoxazole)Secondary progressive MS
OzanimodHydroxyl group substitutionRelapsing MS
Ethyl FingolimodEthyl substitutionPreclinical autoimmune models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator